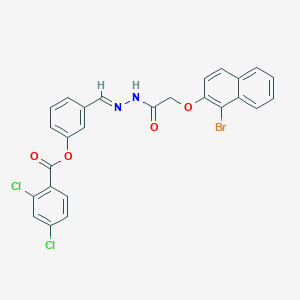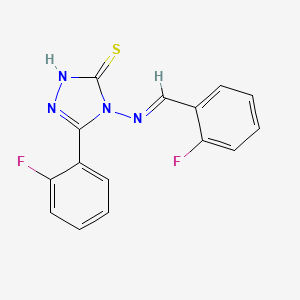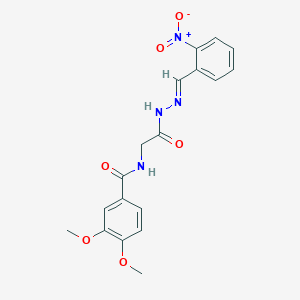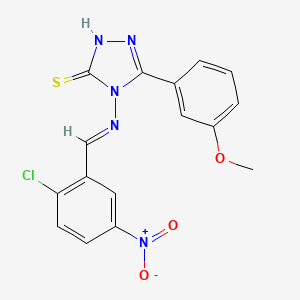
3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat ist eine komplexe organische Verbindung mit der Summenformel C26H17BrCl2N2O4 und einem Molekulargewicht von 572.246 g/mol . Diese Verbindung gehört zu einer Sammlung seltener und einzigartiger Chemikalien, die hauptsächlich in der frühen Entdeckungsforschung eingesetzt werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt typischerweise mit der Bromierung von 2-Naphthol zur Bildung von 1-Brom-2-Naphthol, das dann mit Acetylchlorid umgesetzt wird, um 1-Brom-2-Naphthylacetat zu erhalten. Diese Zwischenverbindung wird weiter mit Carbohydrazid umgesetzt, um das Carbohydrazonoylderivat zu bilden. Schließlich wird dieses Derivat unter bestimmten Bedingungen mit 2,4-Dichlorbenzoesäure gekoppelt, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für größere Mengen optimiert werden, während die Reinheit und Ausbeute des Endprodukts erhalten bleiben .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppen zu Aminen.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Brom- und Chlorstellen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen erfordern typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivität.
Medizin: Erforscht wegen seiner möglichen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-Naphthyl 2-Chlorbenzoat
- 4-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat
Einzigartigkeit
3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. das Vorhandensein von sowohl Brom- als auch Chloratomen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Einzigartigkeit macht es wertvoll für spezialisierte Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
765291-36-9 |
|---|---|
Molekularformel |
C26H17BrCl2N2O4 |
Molekulargewicht |
572.2 g/mol |
IUPAC-Name |
[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |
InChI-Schlüssel |
YECTYIQTLXPATO-AMVVHIIESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)



![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)
